Z-Val-OMe is synthesized from the amino acid valine, which can be obtained from natural sources or synthesized chemically. The protection of the amino group with a benzyloxycarbonyl group allows for selective reactions during peptide synthesis, making it a valuable intermediate in organic chemistry and biochemistry.
The synthesis of Z-Val-OMe typically involves several key steps:
The reaction conditions typically involve mild temperatures and careful control of pH to ensure high yields and purity of the product. For example, one method involves stirring Z-Valine with methanol and a catalytic amount of sulfuric acid at room temperature for several hours .
Z-Val-OMe participates in various chemical reactions, primarily in peptide synthesis. Key reactions include:
The mechanism by which Z-Val-OMe acts in peptide synthesis involves nucleophilic attack by the amine on the carbonyl carbon of an activated carboxylic acid derivative. This process generally follows these steps:
This mechanism highlights the importance of the protective groups in controlling reactivity and selectivity during synthesis.
Z-Val-OMe exhibits several notable physical and chemical properties:
These properties make Z-Val-OMe suitable for various synthetic applications while ensuring stability during storage and handling.
Z-Val-OMe is widely used in:
Z-Val-OMe (Nα-Carbobenzyloxy-L-valine methyl ester) is a doubly protected valine derivative that serves as a fundamental building block in peptide synthesis. The carbobenzyloxy (Z) group protects the α-amino group, while the methyl ester (OMe) protects the C-terminal carboxylic acid. This dual protection scheme enables precise control during the stepwise assembly of peptide chains. The Z group, introduced by Bergmann and Zervas in 1932, remains widely employed due to its stability under diverse reaction conditions and its orthogonal deprotectability via catalytic hydrogenation or mild acidolysis (e.g., HBr/AcOH) [1] [5]. The methyl ester moiety offers additional advantages, including enhanced solubility in organic solvents like DCM and DMF compared to free acid counterparts, facilitating solution-phase reactions [4] [8].
A critical advantage of Z-Val-OMe lies in its stability against epimerization. Valine’s branched β-carbon sterically hinders abstraction of the α-proton, significantly reducing the risk of racemization during activation and coupling compared to residues like histidine or cysteine [2] [4]. This stereochemical integrity is paramount for producing biologically active peptides, as demonstrated in studies where epimerized peptides exhibited drastically reduced caspase inhibitory activity [1] [5]. The synthetic accessibility of Z-Val-OMe is well-documented, typically achieved via esterification of Z-Val-OH using thionyl chloride in methanol or acid-catalyzed Fischer esterification, followed by crystallization for high purity (>99%) [4] [7].
Table 1: Key Protecting Groups in Z-Val-OMe and Their Functions
Protecting Group | Abbreviation | Protected Functionality | Primary Advantages | Removal Conditions |
---|---|---|---|---|
Carbobenzyloxy | Z | α-Amino group | Orthogonal stability; crystallizable intermediates | Catalytic hydrogenation (H₂/Pd-C), HBr/AcOH |
Methyl Ester | OMe | C-terminal carboxylic acid | Enhanced solubility; low epimerization risk | Alkaline hydrolysis (LiOH, NaOH) |
Z-Val-OMe serves as a crucial C-terminal starting unit in both solution- and solid-phase peptide synthesis (SPPS). Its methyl ester group eliminates the need for initial resin loading steps in SPPS when synthesizing C-terminal modified peptides. The compound’s reactivity is exemplified in its use for synthesizing complex protease inhibitors like Z-VAD(OMe)-FMK (a pan-caspase inhibitor), where Z-Val-OMe forms the N-terminal segment [1] [5]. This application underscores its role in producing pharmacologically active compounds targeting apoptotic pathways.
Coupling efficiency is significantly enhanced by modern coupling agents. Protocols using carbodiimides (EDC, DIC) with additives like Oxyma Pure or HOBt achieve near-quantitative yields with minimal epimerization (<2%). For example, Subirós-Funosas et al. demonstrated that EDC/Oxyma Pure in DCM/DMF mixtures enabled Z-L-Phg-Val-OMe synthesis with <0.5% epimerization [4] [8]. This contrasts sharply with older methods using unprotected carbodiimides, which could induce up to 25% racemization due to oxazolone intermediate formation [2] [8]. The methyl ester’s versatility also facilitates bioconjugation, serving as a handle for transesterification or aminolysis reactions to generate peptide bonds, amides, or hydrazides for protein labeling [7].
Table 2: Coupling Agents for Z-Val-OMe Derivatives and Epimerization Performance
Coupling System | Solvent | Temperature (°C) | Epimerization (%) | Reference |
---|---|---|---|---|
EDC / HOBt | DMF | 0 → RT | ~5% | [8] |
DIC / Oxyma Pure | DCM:DMF (1:1) | 0 → RT | <0.5% | [4] |
EDC-HCl / HOAt | DMF | RT | 24–30% | [2] |
DIC / HOAt | DMF | RT | ~4% | [2] |
Beyond caspases, Z-Val-OMe derivatives form the backbone of bioactive peptide motifs such as Z-Gln-Val-Val-OMe, a minimal scaffold inhibiting thiol proteases like papain and cathepsin B [6]. Its structural role in endothelin antagonists (e.g., BQ-123 analogues) further demonstrates its versatility in designing constrained cyclic peptides with therapeutic potential [2] [6]. In bioconjugation, Z-Val-OMe’s ester group enables chemoselective ligation – alkaline hydrolysis generates Z-Val-OH for carbodiimide-mediated protein coupling, while hydrazinolysis yields hydrazides for native chemical ligation [4] [7].
Table 3: Key Bioactive Peptides Incorporating Z-Val-OMe or Analogues
Peptide | Sequence/Structure | Biological Target | Function | Source |
---|---|---|---|---|
Z-VAD(OMe)-FMK | Z-Val-Ala-Asp(OMe)-FMK | Pan-caspase | Apoptosis inhibitor | [1] [5] |
Z-Gln-Val-Val-OMe | Z-Gln-Val-Val-OMe | Papain/Cathepsin B | Protease protection | [6] |
BQ-123 analogue | cyclo(D-Trp-D-Asp-Pro-D-Val-Leu) | Endothelin receptor | Receptor antagonist | [2] |
Z-VE(OMe)ID(OMe)-FMK | Z-Val-Glu(OMe)-Ile-Asp(OMe)-FMK | Caspase-6 | Selective caspase inhibitor |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7